molecular formula C8H5F4NO B12972022 1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one

1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one

Cat. No.: B12972022
M. Wt: 207.12 g/mol
InChI Key: BMINUISNWPZUDA-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one is a high-value pyridine-based chemical building block designed for research and development applications. As a ketone derivative featuring both fluoro and trifluoromethyl substituents, this compound is of significant interest in medicinal chemistry for constructing novel molecular architectures . The strategic incorporation of fluorine atoms and trifluoromethyl groups is a established tactic in drug discovery to fine-tune key properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets . Compounds with trifluoromethyl groups have been instrumental in the development of FDA-approved drugs across various therapeutic areas, highlighting the value of this functional group in lead optimization . Researchers may utilize this compound as a key synthon in the synthesis of potential enzyme inhibitors or other biologically active molecules. The specific placement of the 2-fluoro substituent on the pyridine ring may offer unique steric and electronic properties for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C8H5F4NO

Molecular Weight

207.12 g/mol

IUPAC Name

1-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]ethanone

InChI

InChI=1S/C8H5F4NO/c1-4(14)5-2-3-6(8(10,11)12)13-7(5)9/h2-3H,1H3

InChI Key

BMINUISNWPZUDA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C(C=C1)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Umemoto Reaction and Electrophilic Fluorination

One common approach to introduce fluorine into the pyridine ring is the Umemoto reaction, which employs electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reagents enable mild and selective fluorination of pyridine derivatives, often under solvent-free or mild conditions, minimizing side reactions and degradation of sensitive functional groups.

  • Procedure: The pyridine precursor bearing the trifluoromethyl group is treated with Selectfluor in an appropriate solvent (e.g., acetonitrile) at room temperature or slightly elevated temperatures.
  • Outcome: This method yields 2-fluoropyridine derivatives with high regioselectivity and good yields.
  • Advantages: Mild conditions, operational simplicity, and high selectivity.
  • Limitations: Requires careful control of reaction parameters to avoid over-fluorination or decomposition.

Nucleophilic Fluorination of Halogenated Precursors

Another effective method involves nucleophilic substitution of a halogenated pyridine precursor, such as 2-chloro-6-(trifluoromethyl)pyridine, with fluoride sources.

  • Procedure: The chloro-substituted pyridine is reacted with anhydrous hydrogen fluoride or other fluoride salts under solvent-free or polar aprotic solvent conditions.
  • Outcome: This method provides high yields of the 2-fluoro derivative with excellent purity.
  • Advantages: High efficiency and scalability.
  • Limitations: Handling of anhydrous hydrogen fluoride requires specialized equipment and safety precautions.

Introduction of the Ethanone Group

The ethanone (acetyl) group at the 3-position is typically introduced via acylation reactions or by using diketone intermediates.

Use of Trifluoroacetylated Intermediates

  • Method: Starting from 4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione or related trifluoromethylated diketones, selective acylation or condensation reactions yield the desired ethanone-substituted pyridine.
  • Example: Ethyl trifluoroacetoacetate can be reacted with pyridine derivatives under basic conditions, followed by acid workup to afford the trifluoromethylated ethanone compound.
  • Reference: This approach was demonstrated in a one-pot synthesis of difluoromethyl ketones, which can be adapted for trifluoromethyl analogs.

Friedel-Crafts Acylation Variants

  • Method: Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of Lewis acids can be employed on suitably substituted pyridine rings.
  • Considerations: The presence of electron-withdrawing fluorine substituents can reduce the reactivity of the ring, requiring optimized conditions.

One-Pot and Multi-Step Synthetic Routes

Recent literature reports one-pot procedures combining fluorination and acylation steps to streamline the synthesis.

  • Example: A one-pot synthesis involving the reaction of 2-aminopyridine derivatives with bromo-substituted trifluoromethylated ethanones under mild conditions, followed by purification, yields the target compound with good efficiency.
  • Benefits: Reduced purification steps, improved overall yield, and operational simplicity.

Comparative Data Table of Preparation Methods

Method Starting Material Fluorinating Agent / Reagent Conditions Yield (%) Advantages Limitations
Umemoto Reaction Pyridine trifluoromethyl derivative Selectfluor / NFSI Room temp, MeCN or solvent-free 70-85 Mild, selective fluorination Sensitive to reaction parameters
Nucleophilic Fluorination 2-Chloro-6-(trifluoromethyl)pyridine Anhydrous HF or fluoride salts Solvent-free or polar aprotic solvent 80-90 High yield, scalable Requires HF handling safety
Acylation via Trifluoroacetylated diketones Pyridine derivatives with diketone moiety Ethyl trifluoroacetoacetate, base Room temp to reflux 65-80 One-pot, efficient Multi-step, requires purification
Friedel-Crafts Acylation Fluorinated pyridine Acetyl chloride, Lewis acid Elevated temp 50-70 Classical method Reduced reactivity due to fluorine

Research Findings and Optimization Notes

  • The electron-withdrawing effect of the trifluoromethyl and fluorine substituents enhances the stability of the pyridine ring but can reduce nucleophilicity, necessitating stronger or more selective reagents for fluorination and acylation.
  • Solvent choice critically affects the regioselectivity and yield; polar aprotic solvents like acetonitrile are preferred for electrophilic fluorination.
  • The use of mild fluorinating agents such as Selectfluor minimizes side reactions and degradation of sensitive functional groups.
  • Safety considerations are paramount when using anhydrous hydrogen fluoride due to its corrosive nature.
  • One-pot procedures integrating fluorination and acylation steps have been shown to improve overall efficiency and reduce waste.

Chemical Reactions Analysis

1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one involves its interaction with molecular targets through its fluorine atoms. The strong electron-withdrawing effect of fluorine enhances the compound’s reactivity and binding affinity to specific enzymes or receptors. This interaction can modulate the activity of these targets, leading to desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one with structurally related pyridine-based ketones and derivatives:

Compound Name Molecular Formula Substituents (Pyridine Ring) Molecular Weight (g/mol) CAS Number Key Properties/Applications
1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one C₈H₅F₄NO 2-F, 6-CF₃ 213.12* Not explicitly listed Hypothesized high electrophilicity due to dual electron-withdrawing groups; potential pharmaceutical intermediate.
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone C₈H₆F₃NO 6-CF₃ 189.13 358780-14-0 Used in drug synthesis; lower electrophilicity compared to fluorinated analog .
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone C₇H₃ClF₃NO 6-Cl, 2,2,2-trifluoroacetyl 233.55 150698-72-9 Chlorine substitution increases steric bulk; 98% purity, used in agrochemical intermediates .
1-(5-Chloro-3-methylpyridin-2-yl)ethanone C₈H₈ClNO 5-Cl, 3-CH₃ 183.61 1256807-37-0 Methyl group enhances lipophilicity; chlorine at 5-position alters regioselectivity in reactions .
1-[4-Methoxy-3-(trifluoromethyl)phenyl]ethan-1-one C₁₀H₉F₃O₂ Phenyl ring with 4-OCH₃, 3-CF₃ 230.18 149105-10-2 Aromatic phenyl analog with lower ring strain; used in materials science .

*Calculated based on analogous structures.

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The 2-fluoro and 6-trifluoromethyl groups in the target compound create a strong electron-deficient pyridine ring, increasing the ketone's electrophilicity compared to non-fluorinated analogs like 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone . This property is critical in nucleophilic addition reactions during drug synthesis.
  • Chlorine vs.

Biological Activity

1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by the presence of fluorine atoms and a pyridine ring, this compound has been investigated for various pharmacological properties, including its effects on enzyme inhibition and potential therapeutic applications.

The chemical formula of 1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one is C8H6F4N0, with a molecular weight of 189.13 g/mol. The compound is known for its trifluoromethyl group, which often enhances biological activity by influencing lipophilicity and electronic properties.

PropertyValue
Chemical FormulaC8H6F4N0
Molecular Weight189.13 g/mol
IUPAC Name1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one
PubChem CID21880578

Enzyme Inhibition

Research indicates that compounds with similar structural motifs exhibit significant inhibitory activity against various enzymes, particularly monoamine oxidase (MAO). For instance, modifications to the pyridine structure have shown promising results in MAO-B inhibition, with some derivatives achieving IC50 values as low as 21 nM . The introduction of electron-withdrawing groups like trifluoromethyl has been correlated with enhanced inhibitory potency.

Case Studies

  • MAO-B Inhibition : A study focusing on related compounds demonstrated that the presence of fluorinated groups significantly improves MAO-B inhibitory activity. For example, compounds with trifluoromethyl substitutions displayed IC50 values ranging from 21 nM to 46 nM, indicating strong potential for neuroprotective applications in diseases such as Parkinson's .
  • Antimicrobial Activity : Another investigation into thiazine derivatives found that similar structural modifications could lead to effective antimicrobial agents. Compounds were tested against various bacterial strains, revealing promising antibacterial and antifungal properties .
  • Anticancer Potential : Preliminary studies have suggested that derivatives of pyridine compounds may exhibit anticancer activity. For instance, certain analogs demonstrated cytotoxic effects against cancer cell lines, highlighting the need for further exploration in this area .

Table 2: Biological Activity Data

Activity TypeCompoundIC50 (nM)Reference
MAO-B InhibitionM321
MAO-B InhibitionM126
AntimicrobialThiazine Derivative<500
Anticancer ActivityPyridine AnalogVaries

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